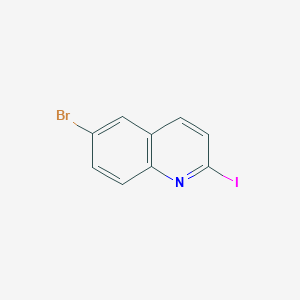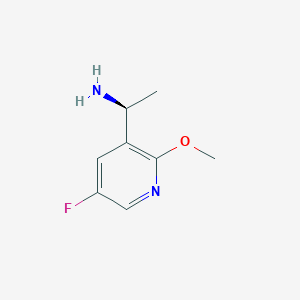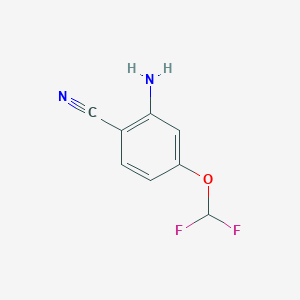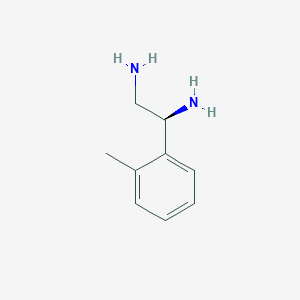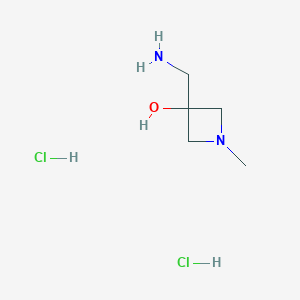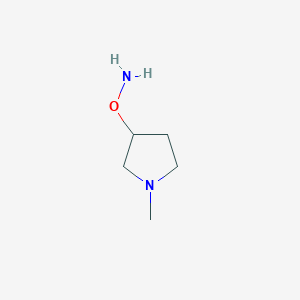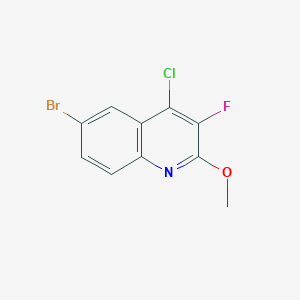
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H6BrClFNO. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of quinoline derivatives, followed by methoxylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the selective introduction of bromine, chlorine, and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form quinoline N-oxides, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dehalogenated derivatives .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Material Science: This compound is explored for its electronic properties and potential use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways essential for disease progression. The molecular targets often include kinases, proteases, and other critical proteins involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-4-chloro-3-fluoroquinoline
- 6-Bromo-4-chloro-2-methoxyquinoline
- 4-Chloro-3-fluoro-2-methoxyquinoline
Uniqueness
What sets 6-Bromo-4-chloro-3-fluoro-2-methoxyquinoline apart is the specific combination of halogen and methoxy substituents, which confer unique electronic and steric properties. These properties can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C10H6BrClFNO |
|---|---|
Molekulargewicht |
290.51 g/mol |
IUPAC-Name |
6-bromo-4-chloro-3-fluoro-2-methoxyquinoline |
InChI |
InChI=1S/C10H6BrClFNO/c1-15-10-9(13)8(12)6-4-5(11)2-3-7(6)14-10/h2-4H,1H3 |
InChI-Schlüssel |
CEZIQYVCJBBQRN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C(C=C2)Br)C(=C1F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



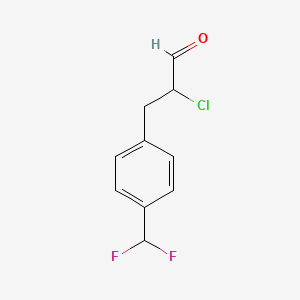
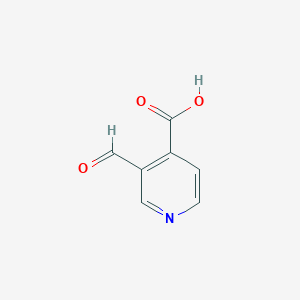
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
